7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12FN. It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the fluorination of 2-methyl-1,2,3,4-tetrahydroquinoline. One common method is the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with a fluorinating agent such as Selectfluor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying biological systems due to its fluorescent properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom, leading to different chemical properties and reactivity.
7-Fluoro-1,2,3,4-tetrahydroquinoline: Similar structure but without the methyl group, affecting its biological activity.
2,3-Dihydro-4-quinolinone: A related compound with a different oxidation state, influencing its chemical behavior
Uniqueness
7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methyl group influences its reactivity and interaction with biological targets .
Properties
IUPAC Name |
7-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h4-7,12H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXZIXVOVPKAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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